3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The compound features a benzimidazole ring system fused with a benzoic acid moiety, contributing to its potential pharmacological properties. Benzimidazoles are recognized for their ability to interact with various biological targets, making them significant in drug discovery and development.
This compound can be synthesized through various chemical reactions involving benzimidazole derivatives and benzoic acid or its derivatives. The literature reveals several synthetic pathways that provide insights into its preparation and characterization.
3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is classified as a heterocyclic aromatic compound due to the presence of both nitrogen and carbon atoms in its ring structure. It is categorized within the broader class of benzimidazole derivatives, which have garnered attention for their pharmaceutical relevance.
The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid can be achieved through various methods, including:
The synthesis often employs techniques such as refluxing in ethanol with concentrated sulfuric acid for esterification processes, followed by purification methods such as recrystallization or chromatography to isolate the final product. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the structure and purity of the synthesized compound.
The molecular structure of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid consists of a benzimidazole ring attached to a benzoic acid moiety. The structural formula can be represented as follows:
This indicates that the compound contains 13 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms.
The molecular weight of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is approximately 230.24 g/mol. The compound's structural elucidation can be supported by spectroscopic data, including characteristic peaks observed in NMR spectra corresponding to the functional groups present in the molecule.
3-(1H-Benzo[d]imidazol-1-yl)benzoic acid can undergo various chemical reactions, including:
These reactions typically require specific conditions such as temperature control, choice of solvents, and catalysts to optimize yields and selectivity.
The mechanism of action for 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is largely dependent on its interactions with biological targets. Benzimidazole derivatives often exhibit activity by:
In vitro studies indicate that certain derivatives exhibit significant inhibition rates against specific enzymes, suggesting their potential as therapeutic agents.
3-(1H-Benzo[d]imidazol-1-yl)benzoic acid is typically a crystalline solid at room temperature with a melting point that varies based on purity but generally falls within a range indicative of similar compounds.
The compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water due to its hydrophobic aromatic structure. Its stability under various pH conditions can influence its reactivity and potential applications.
3-(1H-Benzo[d]imidazol-1-yl)benzoic acid has promising applications in several fields:
The benzimidazole nucleus represents a privileged scaffold in drug discovery, characterized by a fused bicyclic structure where a benzene ring is condensed with an imidazole ring. This configuration confers remarkable versatility in biological interactions. The structure serves as a bioisostere for naturally occurring purines (adenine and guanine), enabling it to interact with diverse biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions [2] [7]. This molecular mimicry underpins its presence in numerous clinically approved drugs spanning therapeutic categories such as anthelmintics (albendazole), antivirals (enviradine), proton pump inhibitors (omeprazole), and antihypertensives (telmisartan) [2] [8].
Table 1: Core Chemical Data for 3-(1H-Benzo[d]imidazol-1-yl)benzoic Acid
Property | Value/Identifier |
---|---|
CAS Registry Number | 402944-81-4 / 1240528-32-8 (HCl salt) |
IUPAC Name | 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid |
Molecular Formula | C₁₄H₁₀N₂O₂ |
Molecular Weight | 238.24 g/mol |
SMILES | OC(=O)C1=CC=CC(=C1)N1C=NC2=CC=CC=C12 |
ChemSpider ID | 4485605 |
Key Structural Features | Benzimidazole linked to meta-carboxybenzene |
The scaffold's significance is amplified by its structure-activity relationship (SAR) flexibility. Strategic substitutions at positions N1, C2, C5, and C6 on the benzimidazole ring, or modifications to attached aryl/alkyl groups, enable fine-tuning of pharmacological properties including potency, selectivity, solubility, and metabolic stability [2] [5]. For instance, electron-withdrawing groups (e.g., halogens at C5/C6) often enhance antimicrobial activity, while bulky hydrophobic substituents at N1 can improve receptor binding affinity in anticancer targets [7] [10]. The nitrogen atoms within the imidazole ring serve as crucial hydrogen bond acceptors/donors, facilitating interactions with enzymatic active sites or receptor pockets [5] [8]. The benzoic acid moiety in 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid contributes a hydrogen-bonding carboxylate group and potential for salt formation, enhancing solubility and offering a site for further derivatization into esters or amides [1] [6].
The structural core of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid serves as a versatile template for generating analogues with diverse biological activities. Minor modifications to the linkage position, benzimidazole substitution pattern, or benzoic acid moiety yield significant pharmacological variations:
Positional Isomers: The meta-carboxy linkage in the target compound contrasts with the para-isomer (4-(1H-Benzo[d]imidazol-1-yl)benzoic acid hydrochloride, CAS 1240528-32-8) [9]. Computational modeling suggests the meta-orientation may confer distinct conformational flexibility and dipole moments, potentially favoring interactions with specific biological targets compared to the linear para-isomer. The ortho-isomer is synthetically challenging due to steric constraints between the benzimidazole and carboxylic acid group.
Benzimidazole N1 vs. C2 Linkage: A critical distinction exists between 1-yl (N1-linked, e.g., 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid) and 2-yl (C2-linked, e.g., 3-(1H-Benzo[d]imidazol-2-yl)benzoic acid, CAS 402944-81-4) isomers [1] [6]. The N1-linked derivative possesses a free N3-H capable of hydrogen bonding, while the C2-linked isomer often exhibits tautomerism. This fundamental difference profoundly impacts molecular geometry, electronic distribution, and consequently, biological target recognition and activity profiles. For example, C2-linked benzimidazoles are prevalent in kinase inhibitors and DNA-binding agents, while N1-linked variants often feature in receptor antagonists.
Substituted Derivatives: Systematic modification of the benzimidazole ring or the benzoic acid moiety generates diverse libraries:
Table 2: Key Structural Analogues and Their Therapeutic Potential
Analogue Structure | Modification Type | Reported Biological Activity | Key Reference Activity |
---|---|---|---|
3-(1H-Benzo[d]imidazol-2-yl)benzoic acid | C2-linkage isomer | Antimicrobial scaffold, kinase inhibition potential | [1] [6] |
4-(1H-Benzo[d]imidazol-1-yl)benzoic acid HCl | para-carboxy isomer | Building block for receptor antagonists & enzyme inhibitors | [9] |
6-chloro-1H-(benzo[d]imidazol-2-yl)methyl sulphone | C2-alkylsulphone derivative | Anticancer (51% tumor inhibition HT-29) | [2] [7] |
2-(4-(3-((6-chloro-1-isopropyl-1H-benzimidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile (6f) | N1/C2 disubstitution with nitrile | PqsR antagonist (IC₅₀ 0.20 µM vs. P. aeruginosa) | [5] |
Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1H-benzimidazole-4-carboxylate (13) | Carbomethoxy derivative | Cytotoxic (IC₅₀ 7.0-100 µM across multiple cancer lines) | [2] [7] |
Silver(I) benzimidazole complexes | Metal coordination | Enhanced antifungal/antibacterial activity | [8] [10] |
These structural explorations highlight the compound's role as a privileged intermediate. Derivatives demonstrate significant potential across therapeutic areas:
The ongoing exploration of 3-(1H-Benzo[d]imidazol-1-yl)benzoic acid and its analogues underscores the enduring value of the benzimidazole pharmacophore in addressing complex therapeutic challenges, particularly antimicrobial resistance and oncology. Future directions focus on exploiting its synthetic tractability for generating targeted libraries and leveraging structural biology insights for rational design [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: